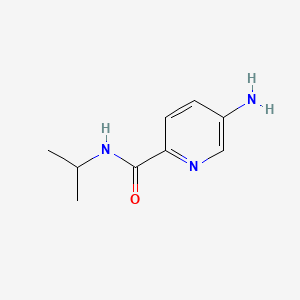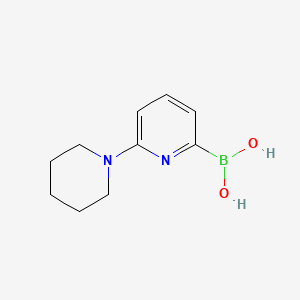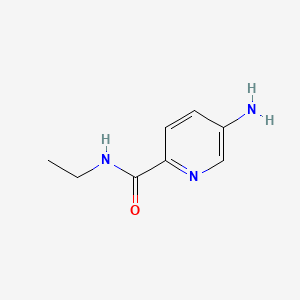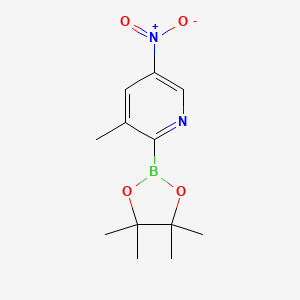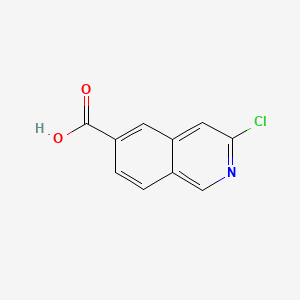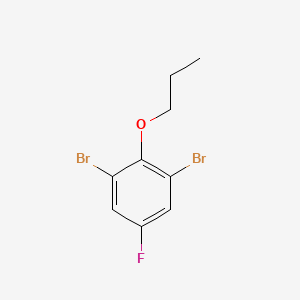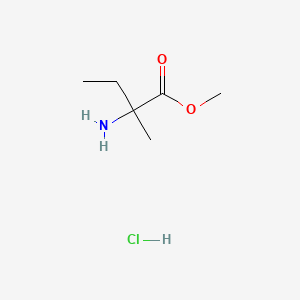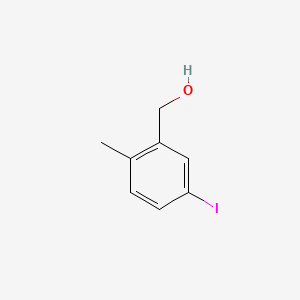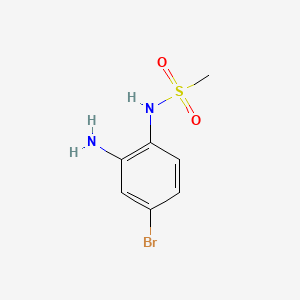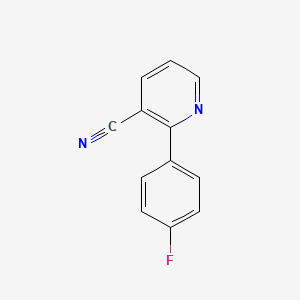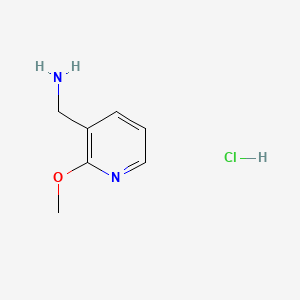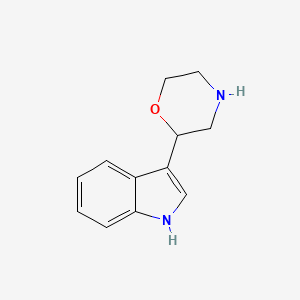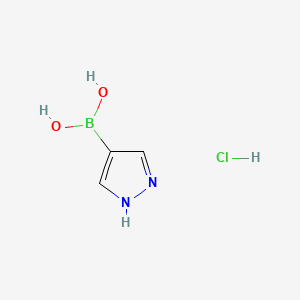
(1H-Pyrazol-4-yl)boronic acid hydrochloride
Übersicht
Beschreibung
“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C3H6BClN2O2 . It is also known by other synonyms such as “4-Pyrazoleboronic acid” and "Pyrazol-4-ylboronic acid" .
Synthesis Analysis
The synthesis of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” can be achieved from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate .
Molecular Structure Analysis
The molecular weight of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” is 148.35 . The molecular formula is C3H6BClN2O2 .
Chemical Reactions Analysis
“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is used as a reagent in several reactions. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Physical And Chemical Properties Analysis
“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a solid substance . It has a melting point of 146-151 °C . The storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Results
This application has led to the development of molecules with potential therapeutic effects, including antileishmanial and antimalarial activities. For instance, certain pyrazole derivatives have shown significant activity against Leishmania aethiopica and Plasmodium berghei .
Drug Discovery
Methods of Application
Results: Compounds synthesized using this reagent have been evaluated for their efficacy in inhibiting c-Met kinase, which is implicated in the progression of various cancers .
Agrochemistry
Results
Coordination Chemistry
Methods of Application
Results: Research in this area has led to the discovery of metal complexes with unique properties, useful in catalysis and the development of new materials .
Organometallic Chemistry
Methods of Application
Results: The use of this compound has facilitated the development of new catalytic methods and the synthesis of organic molecules with high precision and efficiency .
Biochemistry
Methods of Application
Results: Research utilizing this compound has contributed to a deeper understanding of enzyme mechanisms and the development of inhibitors with potential as therapeutic agents .
Synthesis of VEGF Inhibitors
Methods of Application
Results: The synthesized VEGF inhibitors have shown promise in preclinical models, reducing tumor growth and vascularization .
Development of CDC7 Inhibitors
Methods of Application
Results: Compounds developed using this method have demonstrated the ability to halt the proliferation of cancer cells by interfering with DNA replication processes .
Creation of Acetyl-CoA Carboxylase Inhibitors
Methods of Application
Results: These inhibitors have shown efficacy in reducing lipid synthesis in preclinical studies, indicating potential therapeutic benefits .
Synthesis of S-Nitrosothiol Reductase Inhibitors
Methods of Application
Results: The inhibitors synthesized have been evaluated for their ability to regulate nitric oxide levels, showing potential for therapeutic use .
Preparation of Selective Cathepsin Inhibitors
Methods of Application
Results: Developed inhibitors have shown selectivity and potency in preclinical assays, suggesting their utility in therapeutic applications .
Synthesis of ALK Inhibitors
Methods of Application
Results: ALK inhibitors created using this compound have been effective in targeting cancer cells with ALK mutations, offering a more personalized approach to cancer treatment .
Synthesis of Secretase Modulators
Methods of Application
Results: The modulators have shown potential in preclinical studies to reduce the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Preparation of JAK2 Inhibitors
Methods of Application
Results: These inhibitors have shown efficacy in inhibiting JAK2 activity, offering a therapeutic strategy for conditions like polycythemia vera and myelofibrosis .
Development of CHK1 Inhibitors
Methods of Application
Results: The developed CHK1 inhibitors have demonstrated potential in enhancing the efficacy of chemotherapy and protecting healthy cells from radiation damage .
Synthesis of ROCK Inhibitors
Methods of Application
Results: ROCK inhibitors synthesized using this method have shown promise in treating conditions like hypertension and neurodegenerative diseases .
Creation of Aurora Kinase Inhibitors
Methods of Application
Results: Inhibitors targeting Aurora kinases have been found to effectively disrupt cancer cell proliferation, indicating their potential as anticancer agents .
Synthesis of S-Nitrosoglutathione Reductase Inhibitors
Methods of Application
Results: The inhibitors have been evaluated for their ability to regulate nitric oxide levels, showing potential for therapeutic use in cardiovascular diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-pyrazol-4-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPOXLJKQYRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNN=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681674 | |
| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)boronic acid hydrochloride | |
CAS RN |
1256346-38-9 | |
| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




